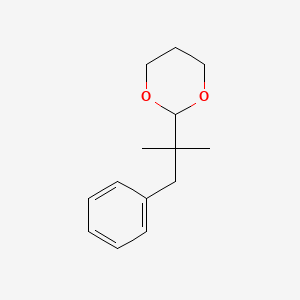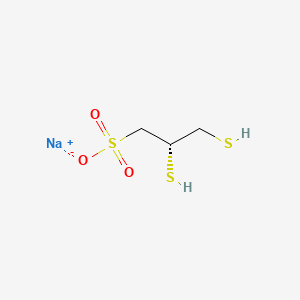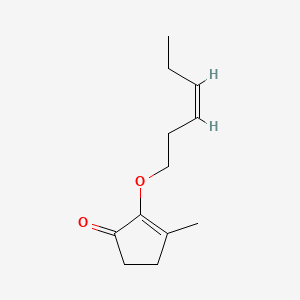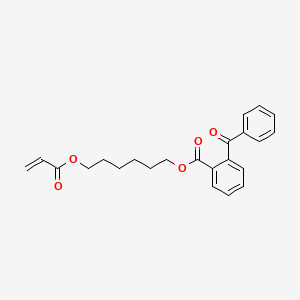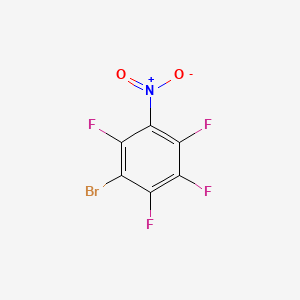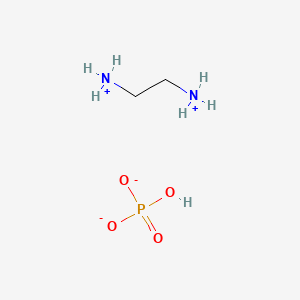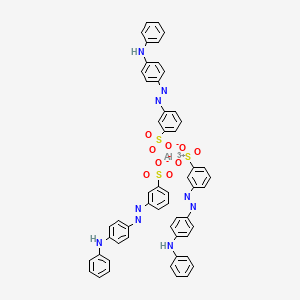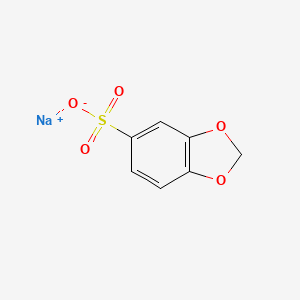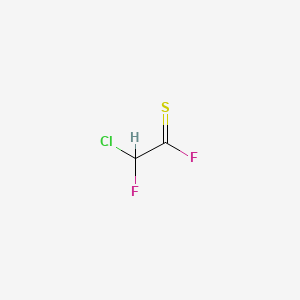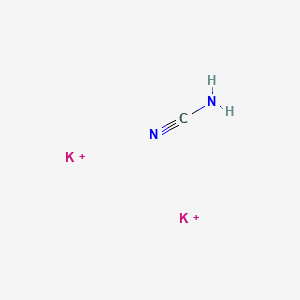
Dipotassium cyanamidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium cyanamidate is a chemical compound with the molecular formula CH₂KN₂. It is known for its unique properties and applications in various fields of science and industry. This compound is often used in the synthesis of other chemicals and has significant importance in research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Dipotassium cyanamidate can be synthesized through the reaction of potassium cyanamide with potassium hydroxide. The reaction typically occurs in an aqueous solution, and the product is isolated by evaporation and crystallization. The reaction can be represented as follows:
KCN+KOH→CH2KN2
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where potassium cyanamide and potassium hydroxide are mixed under controlled conditions. The reaction mixture is then subjected to evaporation to obtain the crystalline product. The purity of the compound is ensured through various purification techniques such as recrystallization and filtration.
化学反応の分析
Types of Reactions
Dipotassium cyanamidate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen-containing compounds.
Reduction: It can be reduced to form simpler nitrogen compounds.
Substitution: It can undergo substitution reactions where the cyanamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitrogen-containing heterocycles, amines, and other organic compounds. These products have significant applications in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Dipotassium cyanamidate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic and inorganic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fertilizers, polymers, and other industrial chemicals.
作用機序
The mechanism of action of dipotassium cyanamidate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The cyanamide group in the compound is highly reactive and can participate in various chemical transformations, leading to the formation of different products.
類似化合物との比較
Similar Compounds
Potassium cyanamide: Similar in structure but differs in reactivity and applications.
Calcium cyanamide: Used primarily in agriculture as a fertilizer.
Sodium cyanamide: Another similar compound with different industrial applications.
Uniqueness
Dipotassium cyanamidate is unique due to its specific reactivity and the types of products it can form. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
20611-80-7 |
|---|---|
分子式 |
CH2K2N2+2 |
分子量 |
120.237 g/mol |
IUPAC名 |
dipotassium;cyanamide |
InChI |
InChI=1S/CH2N2.2K/c2-1-3;;/h2H2;;/q;2*+1 |
InChIキー |
CSBWUJFVBYIULB-UHFFFAOYSA-N |
正規SMILES |
C(#N)N.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


